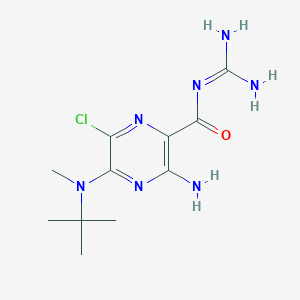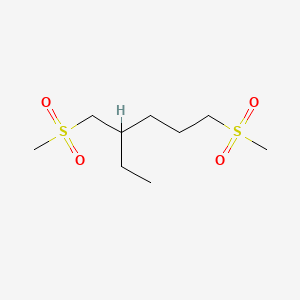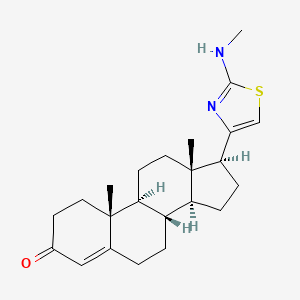
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is a synthetic steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by the presence of a thiazole ring attached to the androstane skeleton, which imparts unique chemical and biological properties. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one typically involves the following steps:
Starting Material: The synthesis begins with androst-4-en-3-one, a common steroidal precursor.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an alpha-halo ketone.
Methylamino Substitution: The methylamino group is introduced via nucleophilic substitution, where a methylamine reacts with the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceutical formulations and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This can result in changes in gene expression, protein synthesis, and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Androst-4-en-3-one: A precursor in the synthesis of various steroidal compounds.
17-beta-Hydroxyandrost-4-en-3-one: A naturally occurring steroid with similar structural features.
Nandrolone: An anabolic steroid with a similar androstane skeleton.
Uniqueness
17-beta-(2-(Methylamino)-4-thiazolyl)androst-4-en-3-one is unique due to the presence of the thiazole ring and the methylamino group, which impart distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and differentiate it from other androstane derivatives.
Eigenschaften
CAS-Nummer |
95440-99-6 |
|---|---|
Molekularformel |
C23H32N2OS |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32N2OS/c1-22-10-8-15(26)12-14(22)4-5-16-17-6-7-19(20-13-27-21(24-3)25-20)23(17,2)11-9-18(16)22/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t16-,17-,18-,19+,22-,23-/m0/s1 |
InChI-Schlüssel |
QXMDNFHOPKWABW-XAFQUIJGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4=CSC(=N4)NC)CCC5=CC(=O)CC[C@]35C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C4=CSC(=N4)NC)CCC5=CC(=O)CCC35C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



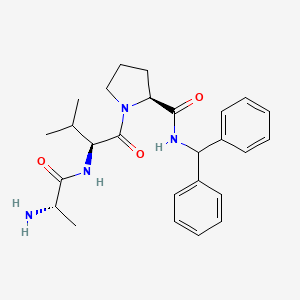
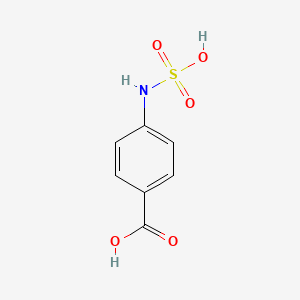
![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)
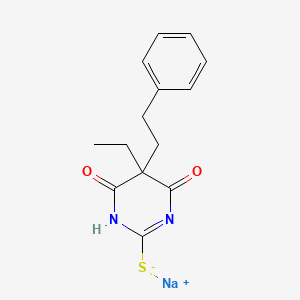
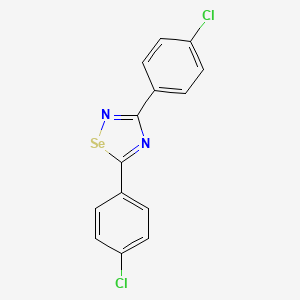
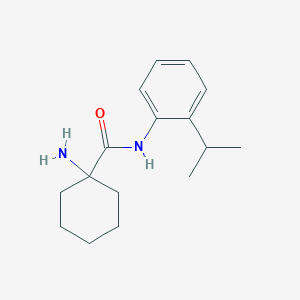
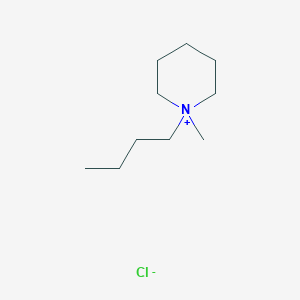

![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)
